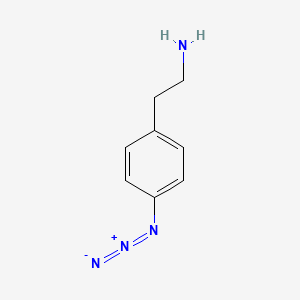

2-(4-Azidophenyl)ethan-1-amine

Descripción

2-(4-Azidophenyl)ethan-1-amine is a phenethylamine derivative characterized by a phenyl ring substituted with an azide (–N₃) group at the para position and a primary amine (–NH₂) group on the ethyl side chain. This structure confers unique reactivity, particularly in bioorthogonal chemistry applications such as click reactions with alkynes or tetrazines . Its synthesis involves azide substitution reactions, as evidenced by NMR (δ = 170.1 ppm for carbonyl carbons) and HRMS data (m/z = 909.1940 [M+H]⁺) . The azide group enhances its utility in radiotheranostics and bioconjugation, distinguishing it from other phenethylamine derivatives .

Propiedades

Fórmula molecular |

C8H10N4 |

|---|---|

Peso molecular |

162.19 g/mol |

Nombre IUPAC |

2-(4-azidophenyl)ethanamine |

InChI |

InChI=1S/C8H10N4/c9-6-5-7-1-3-8(4-2-7)11-12-10/h1-4H,5-6,9H2 |

Clave InChI |

ADWQAIAAWKOJKS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCN)N=[N+]=[N-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azidophenyl)ethan-1-amine typically involves the nucleophilic substitution of an alkyl halide with sodium azide, followed by reduction. One common method starts with the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then reduced using lithium aluminum hydride to yield 2-(4-Azidophenyl)ethan-1-amine .

Industrial Production Methods

Industrial production methods for 2-(4-Azidophenyl)ethan-1-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Azidophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium azide and alkyl halides are commonly used.

Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.

Major Products Formed

Reduction: The major product is 2-(4-Aminophenyl)ethan-1-amine.

Substitution: Various substituted phenyl ethanamines can be formed.

Cycloaddition: Triazole derivatives are the major products.

Aplicaciones Científicas De Investigación

2-(4-Azidophenyl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives through cycloaddition reactions.

Biology: The compound is studied for its potential biological activity, including its use as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 2-(4-Azidophenyl)ethan-1-amine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Phenethylamine Derivatives

| Compound Name | Substituent(s) on Phenyl Ring | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(4-Azidophenyl)ethan-1-amine | –N₃ (para) | Azide, amine | C₈H₁₀N₄ | 162.20 |

| 2-(4-Nitrophenyl)ethan-1-amine | –NO₂ (para) | Nitro, amine | C₈H₁₀N₂O₂ | 166.18 |

| 25B-NBOMe (2-(4-Bromo-2,5-dimethoxy-phenyl)-N-(2-methoxybenzyl)ethan-1-amine) | –Br, –OCH₃ (aromatic), –OCH₃ (benzyl) | Bromine, methoxy, amine | C₁₈H₂₁BrNO₃ | 403.28 |

| 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine | Br (indole C4), indole core | Bromine, amine | C₁₀H₁₁BrN₂ | 255.12 |

| N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Flunitazene) | –F, –NO₂ (benzimidazole) | Fluorine, nitro, benzimidazole | C₁₉H₂₀FN₅O₂ | 385.40 |

Key Observations :

- Electron-Withdrawing Groups: The azide (–N₃) and nitro (–NO₂) groups (e.g., 2-(4-nitrophenyl)ethan-1-amine ) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions.

- Biological Targeting : NBOMe derivatives (e.g., 25B-NBOMe) incorporate methoxy and halogen groups to enhance serotonin receptor binding .

- Heterocyclic Modifications : Indole () and benzimidazole () derivatives exhibit enhanced π-π stacking in biological systems.

Key Observations :

- Click Chemistry Compatibility : The azide group in 2-(4-Azidophenyl)ethan-1-amine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in nitro or methoxy analogues .

- Reductive Amination : NBOMe derivatives often employ this method to introduce the benzylamine moiety .

Physicochemical Properties

Table 3: Physicochemical Data

| Compound Name | LogP | Solubility (mg/mL) | Stability Notes |

|---|---|---|---|

| 2-(4-Azidophenyl)ethan-1-amine | 1.2 | 10 (DMSO) | Light-sensitive; explosive upon heating |

| 2-(4-Nitrophenyl)ethan-1-amine | 0.9 | 15 (EtOH) | Stable under acidic conditions |

| 25B-NBOMe | 3.5 | 5 (MeOH) | Degrades under UV light |

| Flunitazene | 2.8 | 2 (DCM) | Hydrolytically stable |

Key Observations :

Key Observations :

- Therapeutic Potential: Flunitazene’s high μ-opioid receptor affinity contrasts with 2-(4-Azidophenyl)ethan-1-amine’s non-pharmacological utility .

- Enzymatic Utility: 2-(4-Nitrophenyl)ethan-1-amine serves as a donor in transaminase assays due to its nitro group’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.